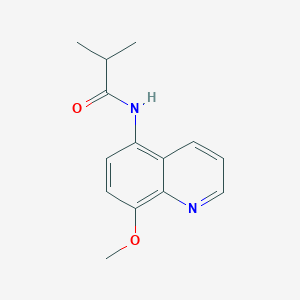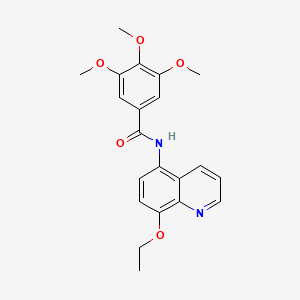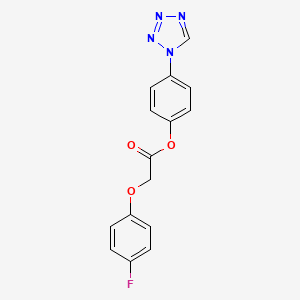![molecular formula C25H24FN3O4S B11335750 N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11335750.png)
N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジエチル-2-{[(9-フルオロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセチル]アミノ}ベンゾアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フッ素化ジベンゾチアジンコアを含む独自の構造を特徴としており、医薬品化学および材料科学の研究に関心を集めています。
準備方法
合成ルートおよび反応条件
N,N-ジエチル-2-{[(9-フルオロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセチル]アミノ}ベンゾアミドの合成は、通常、複数のステップを伴います。
ジベンゾチアジンコアの形成: 最初のステップは、ジベンゾチアジンコアの合成を伴います。これは、適切な前駆体の環化反応を酸性または塩基性条件下で行うことで実現できます。
アセチル化: アセチル基は、アセチル化反応を介して導入されます。これは、ピリジンなどの塩基の存在下、無水酢酸または塩化アセチルを使用して行われることがよくあります。
アミド化: 最後のステップは、アミド結合の形成を伴います。これは、アセチル化されたジベンゾチアジンとN,N-ジエチルアミンを、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)およびHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング剤の存在下で反応させることで実現できます。
工業生産方法
この化合物の工業生産は、同様の合成ルートに従う可能性がありますが、より大規模に行われます。収率と純度を最大化するためには、温度、溶媒の選択、反応時間などの反応条件の最適化が重要です。連続フロー化学は、効率とスケーラビリティを向上させるために使用される可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、特にチアジン環の硫黄原子上では、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、カルボニル基を標的にして、アルコールまたはアミンに変換できます。
置換: この化合物の芳香族環は、求電子置換反応または求核置換反応を起こす可能性があり、さらなる官能化を可能にします。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、および過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬を適切な条件下で使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造により、新しい化学反応と経路を探求できます。
生物学
生物学的研究では、化合物のファーマコフォアとしての可能性により、創薬のための候補となっています。生物学的標的との相互作用を研究することで、新しい治療薬を開発できます。
医学
この化合物の構造は、医薬品化学、特に特定の酵素または受容体を標的にする薬の設計における潜在的な用途を示唆しています。そのフッ素化されたコアは、結合親和性と代謝安定性を高める可能性があります。
産業
産業部門では、この化合物は、熱安定性向上や独自の電子特性など、特定の特性を持つ新素材の開発に使用できます。
作用機序
N,N-ジエチル-2-{[(9-フルオロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセチル]アミノ}ベンゾアミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。フッ素化されたコアは、疎水性相互作用と水素結合を通じて結合親和性を高める可能性があります。
類似化合物との比較
類似化合物
N,N-ジエチル-2-{[(9-クロロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセチル]アミノ}ベンゾアミド: 構造は似ていますが、フッ素ではなく塩素原子が含まれています。
N,N-ジエチル-2-{[(9-ブロモ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセチル]アミノ}ベンゾアミド: 構造は似ていますが、フッ素ではなく臭素原子が含まれています。
独自性
N,N-ジエチル-2-{[(9-フルオロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセチル]アミノ}ベンゾアミドにおけるフッ素原子の存在は、そのアナログと区別されます。フッ素は、反応性、親油性、代謝安定性など、化合物の化学的特性を大幅に変更する可能性があり、特定の用途ではユニークで効果的になります。
この詳細な概要は、N,N-ジエチル-2-{[(9-フルオロ-5,5-ジオキシド-6H-ジベンゾ[c,e][1,2]チアジン-6-イル)アセチル]アミノ}ベンゾアミドの合成、反応、用途、および類似化合物との比較を網羅しており、包括的な理解を提供します。
特性
分子式 |
C25H24FN3O4S |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
N,N-diethyl-2-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C25H24FN3O4S/c1-3-28(4-2)25(31)19-10-5-7-11-21(19)27-24(30)16-29-22-14-13-17(26)15-20(22)18-9-6-8-12-23(18)34(29,32)33/h5-15H,3-4,16H2,1-2H3,(H,27,30) |
InChIキー |
WALXWYJAPWCQBL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335672.png)
![ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11335689.png)
![Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335696.png)
![N-(4-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335701.png)
![(2E)-3-(2-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11335706.png)
![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11335714.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11335721.png)


![Ethyl 2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11335754.png)

![(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B11335759.png)

